Paxalisib

Beschreibung

Paxalisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. This compound specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway. This may result in the inhibition of both cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a novel and potent small-molecule PI3K-mTOR dual inhibito

Eigenschaften

IUPAC Name |

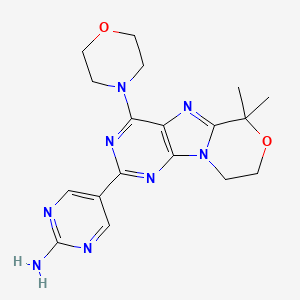

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWACEZVCMBSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382979-44-3 | |

| Record name | Paxalisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAXALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0084 (Paxalisib): A Technical Guide to PI3K/mTOR Pathway Inhibition for Brain Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0084, also known as paxalisib, is a potent, orally bioavailable, small-molecule inhibitor designed to target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] A key feature that distinguishes GDC-0084 is its specific optimization to penetrate the blood-brain barrier (BBB), a critical challenge in the treatment of central nervous system (CNS) malignancies.[1][5][6] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, with aberrant signaling implicated in over 80% of glioblastoma (GBM) cases, the most common and aggressive primary brain tumor in adults.[1][7][8] This hyperactivation makes the pathway a compelling therapeutic target.[5][6][7] This document provides a comprehensive technical overview of GDC-0084, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action: Dual PI3K/mTOR Inhibition

GDC-0084 exerts its anti-tumor activity by competitively inhibiting the kinase activity of both PI3K and mTOR. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

The pathway is typically activated by upstream signals from receptor tyrosine kinases (RTKs). This leads to the activation of Class I PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

GDC-0084 is a dual inhibitor, targeting the p110α isoform of PI3K with high potency, as well as other Class I isoforms, and mTOR kinase.[6][7] By blocking these key nodes, GDC-0084 effectively shuts down the entire signaling cascade, leading to decreased cell viability and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[9][10]

Data Presentation

Quantitative In Vitro Activity

GDC-0084 demonstrates potent inhibition of Class I PI3K isoforms and mTOR. Its anti-proliferative effects have been confirmed across multiple glioblastoma cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Ki (nM) |

|---|---|

| PI3Kα | 2[6][7] |

| PI3Kβ | 46[7] |

| PI3Kδ | 3[7] |

| PI3Kγ | 10[7] |

Table 2: In Vitro Anti-proliferative Activity in Glioblastoma Cell Lines

| Cell Line | EC50 (µM) |

|---|---|

| Various GBM lines | 0.3 - 1.1[7][11] |

| U87 | 0.74[6] |

| GS2 | 0.61[6] |

Preclinical Pharmacokinetics & Efficacy

Preclinical studies in animal models confirm the ability of GDC-0084 to cross the BBB and exert its pharmacodynamic effects, leading to significant tumor growth inhibition.

Table 3: Preclinical Pharmacokinetics and Brain Penetration

| Species | Dose | Metric | Value |

|---|---|---|---|

| Rat | 15 mg/kg | Total Brain-to-Plasma Ratio | 1.9 - 3.3[1][7] |

| Mouse | 25 mg/kg | Total Brain-to-Plasma Ratio | ~1.4[6] |

| Mouse | 25 mg/kg | Free Brain-to-Free Plasma Ratio | ~0.4[6] |

Table 4: In Vivo Efficacy in Orthotopic GBM Xenograft Models

| Model | Treatment | Result |

|---|---|---|

| U87 | 15 mg/kg/day | 70% tumor growth inhibition[5][6] |

| GS2 | 15 mg/kg/day | 40% tumor growth inhibition[5][6] |

| U87 | 25 mg/kg/day | Up to 90% suppression of pAkt signal in brain[5][6][12] |

| U87 (subcutaneous) | Dose-dependent | Significant tumor growth inhibition[1][7][11] |

Clinical Trial Data

Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and preliminary efficacy of GDC-0084 in patients with high-grade gliomas.

Table 5: Phase I Clinical Pharmacokinetics in High-Grade Glioma Patients

| Parameter | Value |

|---|---|

| Dosing | 2 - 65 mg, once daily[2][3] |

| Tmax (Time to peak concentration) | ~2 hours[13] |

| Half-life (t1/2) | ~19 hours[2][3][13] |

| Brain Tissue/Tumor-to-Plasma Ratio (Total) | >1[2][3] |

| Brain Tissue/Tumor-to-Plasma Ratio (Free) | >0.5[2][3] |

Table 6: Clinical Safety and Efficacy (High-Grade Glioma)

| Metric | Finding |

|---|---|

| Maximum Tolerated Dose (MTD) - Recurrent GBM | 45 mg/day[2][3][4][14] |

| Maximum Tolerated Dose (MTD) - Newly-Diagnosed GBM | 60 mg/day[15][16] |

| Common Adverse Events | Fatigue, hyperglycemia, nausea, rash, stomatitis/mucositis[3][16][17] |

| Dose-Limiting Toxicities (DLTs) | Mucosal inflammation/stomatitis, hyperglycemia, myocardial ischemia[2][3][15][16] |

| Best Overall Response (Phase I, recurrent HGG) | 40% Stable Disease[2][3][14] |

| Median Progression-Free Survival (Phase II, newly-diagnosed GBM) | 8.4 months[16][17] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PI3K/mTOR inhibitors. Below are summaries of key experimental protocols used in the characterization of GDC-0084.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory constant (Ki) of GDC-0084 against target kinases.

-

Methodology: Kinase activity is typically measured using a biochemical assay that detects the phosphorylation of a substrate. Recombinant human PI3K isoforms and mTOR kinase domains are incubated with a specific substrate (e.g., a synthetic peptide or lipid) and ATP. GDC-0084 is added at varying concentrations. The reaction is allowed to proceed, and the amount of phosphorylated product is quantified, often using methods like luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET). Ki values are calculated from dose-response curves.

Cell Viability/Proliferation Assay

-

Objective: To measure the anti-proliferative effect (EC50) of GDC-0084 on cancer cell lines.

-

Methodology: Glioblastoma cells (e.g., U87, GS2) are seeded in 96-well plates and allowed to adhere.[9] The cells are then treated with a range of GDC-0084 concentrations for a set period (e.g., 72 hours).[9] Cell viability is assessed using a metabolic assay such as WST-1, MTS, or CellTiter-Glo, which measures the metabolic activity of viable cells.[18] The absorbance or luminescence is read using a plate reader, and the data is normalized to untreated controls to generate dose-response curves from which EC50 values are determined.

Western Blotting for Pharmacodynamic (PD) Markers

-

Objective: To confirm target engagement by measuring the phosphorylation status of downstream pathway components like Akt and S6.

-

Methodology: Cells or tumor tissue lysates are prepared from GDC-0084-treated and control samples.[9] Protein concentrations are determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked and incubated with primary antibodies specific for phosphorylated proteins (e.g., pAkt Ser473, pS6) and total proteins (total Akt, total S6). Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.[18] A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.[1][9]

Orthotopic Glioblastoma Xenograft Model

-

Objective: To evaluate the in vivo efficacy of GDC-0084 against brain tumors.

-

Methodology: Human glioblastoma cells (e.g., U87, GS2) are stereotactically injected into the brains of immunodeficient mice (e.g., nude mice).[5][6][9] Tumor establishment and growth are monitored using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6][9] Once tumors reach a specified size, mice are randomized into treatment (GDC-0084) and vehicle control groups. GDC-0084 is typically formulated in 0.5% methylcellulose and 0.2% Tween 80 and administered orally, once daily.[6][9] Animal body weight is monitored as a measure of toxicity.[6] At the end of the study, tumor volumes are measured to determine the degree of tumor growth inhibition.[6]

Blood-Brain Barrier Penetration Assessment

-

Objective: To quantify the ability of GDC-0084 to cross the BBB and distribute into brain tissue.

-

Methodology:

-

In Vitro Transporter Assay: Madin-Darby canine kidney (MDCK) cells transfected to overexpress human efflux transporters like P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) are used.[5][6][12] GDC-0084 is added to either the apical or basolateral side of a cell monolayer, and its transport to the opposite chamber is measured over time. A low efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral transport) indicates the compound is not a substrate for these transporters, predicting better brain penetration.[12] GDC-0084 was shown not to be a substrate of P-gp or BCRP.[5][6]

-

In Vivo Pharmacokinetic Study: Animals (mice or rats) are administered a single oral dose of GDC-0084.[1][6] At various time points post-dose, blood and brain samples are collected.[6] Drug concentrations in plasma and brain homogenates are quantified using LC-MS/MS. This data is used to calculate the brain-to-plasma concentration ratio, providing a direct measure of brain penetration.[1][6][7]

-

Conclusion

GDC-0084 (this compound) is a brain-penetrant dual PI3K/mTOR inhibitor that has demonstrated a promising preclinical profile and a manageable safety profile in clinical trials for high-grade gliomas.[1][2][14] Its ability to effectively cross the blood-brain barrier and potently suppress the PI3K/mTOR pathway directly within intracranial tumors addresses a major challenge in neuro-oncology.[2][5][6] Preclinical data show significant tumor growth inhibition in orthotopic glioblastoma models.[5][6] Phase I and II clinical studies have established the maximum tolerated dose and confirmed CNS penetration in patients.[2][3][16] The results suggest GDC-0084 is a promising therapeutic agent for patients with brain metastases and primary brain tumors characterized by dysregulated PI3K/mTOR signaling.[9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. P05.06 Phase 2 study to evaluate the safety, pharmacokinetics and clinical activity of PI3K/mTOR inhibitor GDC-0084 given to glioblastoma (GBM) patients with unmethylated O6-methylguanine-methyltransferase (MGMT) promoter status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kaziatherapeutics.com [kaziatherapeutics.com]

- 7. apexbt.com [apexbt.com]

- 8. mdpi.com [mdpi.com]

- 9. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Dual PI3K/mTOR Pathway Inhibitor GDC-0084 Achieves Antitumor Activity in PIK3CA-Mutant Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. kaziatherapeutics.com [kaziatherapeutics.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. wholesaleinvestor.com [wholesaleinvestor.com]

- 16. ascopubs.org [ascopubs.org]

- 17. targetedonc.com [targetedonc.com]

- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Paxalisib's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxalisib (GDC-0084) is a potent, brain-penetrant, small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Developed for the treatment of primary and metastatic brain cancers, its efficacy is intrinsically linked to its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the studies evaluating this compound's BBB penetration, detailing the experimental methodologies, presenting quantitative data, and visualizing the core signaling pathway and experimental workflows.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including glioblastoma, this pathway is frequently overactivated, contributing to tumor progression.[3] this compound's ability to inhibit both PI3K and mTOR provides a dual blockade of this crucial signaling cascade.

Quantitative Assessment of Blood-Brain Barrier Penetration

The ability of a drug to penetrate the BBB is quantified by several key parameters. The unbound brain-to-plasma concentration ratio (Kp,uu) is a critical measure, representing the extent of brain penetration independent of plasma and brain tissue binding.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Method | Reference |

| Kp,uu | Mouse | 0.31 | In vivo brain and plasma sampling, corrected for unbound fraction | [1][2] |

| Total Brain-to-Blood AUC Ratio | Rat | 0.5 | Quantitative Whole-Body Autoradiography (QWBA) | [3] |

Table 2: Plasma Protein Binding of this compound Across Species

| Species | Fraction Unbound (fu) |

| Mouse | 0.25 - 0.43 |

| Rat | 0.25 - 0.43 |

| Dog | 0.25 - 0.43 |

| Human | 0.25 - 0.43 |

| Data from[1][3] |

Detailed Experimental Methodologies

In Vivo Determination of Unbound Brain-to-Plasma Ratio (Kp,uu)

The Kp,uu of this compound was determined in preclinical studies, likely following a methodology similar to the one outlined below.

Objective: To quantify the unbound concentration of this compound in the brain and plasma to calculate the Kp,uu.

Animal Model:

-

Species: Mouse (e.g., CD-1)

-

Sex: Male

-

Age: 8-10 weeks

Dosing:

-

Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose/0.2% Tween 80 in water).

-

Route of Administration: Oral gavage (PO) or intravenous (IV).

-

Dose: A single dose at a specified concentration (e.g., 10 mg/kg).

Sample Collection:

-

Time Points: Serial blood and brain samples collected at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood Sampling: Blood collected via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation.

-

Brain Sampling: Following blood collection, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and frozen.

Analytical Method:

-

Quantification of this compound in plasma and brain homogenate is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[1][2]

-

Sample Preparation: Plasma samples are subjected to protein precipitation. Brain tissue is homogenized and then subjected to protein precipitation.

-

Chromatography: Separation is achieved on a C18 column with a suitable mobile phase gradient.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Determination of Unbound Fraction:

-

The unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.

Calculation of Kp,uu:

-

Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound)

-

Where AUCbrain,unbound = AUCbrain,total * fu,brain and AUCplasma,unbound = AUCplasma,total * fu,plasma.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA studies provide a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the body.

Objective: To determine the tissue distribution of [14C]-paxalisib and its metabolites in rats.

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Sex: Male

Dosing:

-

Radiolabeled Compound: [14C]-paxalisib.

-

Route of Administration: A single intravenous (IV) or oral (PO) dose.

Procedure:

-

At predetermined time points post-dose, animals are euthanized by CO2 asphyxiation and frozen in a mixture of hexane and solid CO2.

-

The frozen carcasses are embedded in a carboxymethylcellulose matrix.

-

Sagittal sections (approximately 40 µm thick) are cut using a cryomicrotome.

-

The sections are mounted on adhesive tape and freeze-dried.

-

The sections are exposed to a phosphor imaging plate for a specified duration.

-

The imaging plates are scanned, and the concentration of radioactivity in different tissues, including the brain, is quantified using a bio-imaging analyzer.

In Vitro Blood-Brain Barrier Models

While specific data for this compound in in vitro BBB models is not publicly available, these systems are crucial for high-throughput screening of BBB permeability. The hCMEC/D3 cell line is a commonly used in vitro model of the human BBB.

General Protocol for In Vitro Permeability Assay:

-

hCMEC/D3 cells are seeded on permeable supports (e.g., Transwell inserts).

-

The formation of a tight monolayer is monitored by measuring transendothelial electrical resistance (TEER).

-

This compound is added to the apical (blood) side of the Transwell.

-

At various time points, samples are taken from the basolateral (brain) side.

-

The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

Positron Emission Tomography (PET) Imaging

To date, no specific PET imaging studies for this compound have been published in the public domain. The development of a radiolabeled analog of this compound for PET imaging would be a valuable tool for non-invasively assessing its brain penetration and target engagement in both preclinical models and clinical trials.

Conclusion

Preclinical studies have demonstrated that this compound is a brain-penetrant molecule, a critical characteristic for its development as a treatment for brain cancers. The quantitative data from in vivo studies in mice and rats confirm its ability to cross the blood-brain barrier. The detailed experimental methodologies provided in this guide offer a framework for understanding how the BBB penetration of this compound and other CNS drug candidates is assessed. Further studies, including in vitro permeability assays and potentially PET imaging, would provide a more comprehensive profile of this compound's journey into the central nervous system. This in-depth understanding is paramount for the continued clinical development and optimal therapeutic application of this promising agent.

References

- 1. Validated LC-MS/MS Method for the Determination of this compound on Mouse Dried Blood Spots: An Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated HPLC-UV method for quantification of this compound, a pan PI3K and mTOR inhibitor in mouse plasma: Application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Research on Paxalisib for Brain Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Paxalisib (formerly GDC-0084) is an investigational, orally administered, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Developed with the specific intent to treat brain malignancies, its key characteristic is the ability to penetrate the blood-brain barrier (BBB), a critical challenge in neuro-oncology.[1][4] Preclinical research has demonstrated that this compound effectively inhibits the PI3K/AKT/mTOR pathway, which is aberrantly activated in over 85% of glioblastoma (GBM) cases, leading to reduced tumor cell proliferation and survival in both in vitro and in vivo models.[4][5] This technical guide provides an in-depth summary of the core preclinical data, including pharmacokinetic profiles, efficacy in glioblastoma models, and methodologies of key experiments that form the basis for its ongoing clinical evaluation.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[6][7] In many cancers, including glioblastoma, this pathway is frequently overactive due to mutations or deletions in components like the tumor suppressor PTEN, leading to uncontrolled cell growth.[7][8] this compound was designed to inhibit this pathway. It is a potent, dual inhibitor of PI3K and mTOR, targeting the alpha, delta, and gamma isoforms of PI3K.[1][9] By blocking PI3K, this compound prevents the phosphorylation and subsequent activation of AKT, which in turn prevents the activation of mTOR and other downstream effectors responsible for tumor cell proliferation and survival.[1] Its unique ability to cross the BBB allows it to exert this inhibitory effect directly within the central nervous system.[4]

Preclinical Pharmacokinetics and Blood-Brain Barrier Penetration

A defining feature of this compound is its demonstrated ability to cross the blood-brain barrier. Preclinical pharmacokinetic studies across various species have characterized its absorption, distribution, metabolism, and excretion (ADME) profile. Notably, the unbound brain-to-plasma partition coefficient (Kp,uu) in mice was determined to be 0.31, indicating significant brain penetration.[10][11][12]

| Parameter | Species | Value | Reference |

| Brain Penetration (Kp,uu) | Mouse | 0.31 | [10][11][12] |

| Plasma Protein Binding (fu) | Cross-species | 0.25 - 0.43 | [10][11][12] |

| Oral Bioavailability | Rat | 76% | [10][11][12] |

| Monkey | 6% | [10][11][12] | |

| Plasma Clearance | Mouse | Low | [10][11][12] |

| Rat | Moderate | [10][11][12] | |

| Dog, Monkey | High | [10][11][12] | |

| Hepatic Clearance | Mouse, Rat, Dog | Low | [10][11][12] |

| Monkey | High | [10][11][12] |

In Vivo Efficacy in Glioblastoma Models

The anti-tumor activity of this compound has been evaluated in orthotopic xenograft models of glioblastoma, which involve implanting human cancer cells into the brains of immunocompromised mice to better simulate human disease. In these models, this compound demonstrated significant target engagement and potent tumor growth inhibition.

| Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Orthotopic Xenograft | U87 | 15 mg/kg this compound | 70% tumor growth inhibition | [5] |

| Orthotopic Xenograft | GS2 | 15 mg/kg this compound | 40% tumor growth inhibition | [5] |

| Orthotopic Xenograft | U87 / GS2 | 15 mg/kg this compound | >90% reduction in pAkt levels | [5] |

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model

-

Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used. All procedures are conducted under sterile conditions and in accordance with institutional animal care guidelines.

-

Stereotactic Implantation: Mice are anesthetized and secured in a stereotactic frame. A burr hole is drilled in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma). A specific number of tumor cells (e.g., 2 x 10⁵ cells in 5 µL of PBS) are slowly injected into the brain parenchyma (e.g., corpus striatum) using a Hamilton syringe.

-

Tumor Growth Monitoring: Tumor establishment and growth are monitored weekly using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is formulated for oral gavage and administered daily at the desired dose (e.g., 15 mg/kg). The control group receives the vehicle solution.

-

Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals. Survival is monitored until mice exhibit neurological symptoms or other signs of distress requiring euthanasia.

-

Pharmacodynamic Analysis: At the end of the study, brain and tumor tissues are collected. Tissues can be flash-frozen for Western blot analysis to measure levels of phosphorylated AKT (pAkt) and other pathway markers, or fixed in formalin for immunohistochemical analysis.

Preclinical Combination Strategies and Resistance Mechanisms

To enhance efficacy and overcome potential resistance, this compound has been explored in combination with other therapies. Preclinical data suggested that combining this compound with the DRD2 antagonist ONC201 could be a viable strategy for diffuse midline glioma (DMG).[13] This is based on the finding that ONC201 can increase PI3K pathway activity, creating a vulnerability that this compound can exploit.[13]

Furthermore, a key resistance mechanism to PI3K inhibition is a feedback loop involving systemic hyperglycemia and insulin secretion, which can reactivate the pathway.[8] This has led to the investigation of combining PI3K inhibitors with anti-hyperglycemic agents.

| Combination | Rationale / Mechanism | Model / Population | Key Findings | Reference |

| + ONC201 | ONC201 upregulates PI3K signaling, creating synthetic lethality. | Diffuse Midline Glioma (DMG) models | Combination was found to be beneficial and safe in preclinical models. | [13] |

| + Radiotherapy | Overcome radioresistance in tumors with PI3K pathway mutations. | Brain Metastases (Phase I) | 67% partial response rate; MTD of 45mg this compound confirmed. | [14][15] |

| + Metformin / Ketogenic Diet | Counteract insulin feedback resistance mechanism. | Glioblastoma models | Anti-hyperglycemic therapies enhance PI3K inhibitor efficacy in mice. | [8] |

Conclusion

The preclinical data for this compound provide a strong scientific rationale for its development as a treatment for glioblastoma and other brain cancers. Its fundamental ability to cross the blood-brain barrier and inhibit the PI3K/AKT/mTOR pathway addresses two of the most significant challenges in treating these diseases. Robust in vivo studies have demonstrated significant tumor growth inhibition and target engagement in clinically relevant models. The ongoing investigation into rational combination therapies and strategies to overcome resistance mechanisms further highlights its potential to improve outcomes for patients with malignant brain tumors. These preclinical findings have paved the way for a broad clinical development program, including multiple ongoing trials that will ultimately determine the clinical utility of this compound.[16][17][18]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound by Kazia Therapeutics for Recurrent Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]

- 3. targetedonc.com [targetedonc.com]

- 4. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]

- 5. Portico [access.portico.org]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound - My Cancer Genome [mycancergenome.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. newcastle.edu.au [newcastle.edu.au]

- 14. investing.com [investing.com]

- 15. Kazia Therapeutics Announces Presentation of Promising Phase I Data Evaluating Concurrent this compound and Radiation Therapy in Patients with Solid Tumor Brain Metastases or Leptomeningeal Metastases Harboring PI3K Pathway Mutations at the American Society for Radiation Oncology 66th Annual Meeting [prnewswire.com]

- 16. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]

- 17. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for this compound in Glioblastoma [prnewswire.com]

- 18. kaziatherapeutics.com [kaziatherapeutics.com]

The Pharmacokinetics of Paxalisib: A Preclinical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Preclinical Pharmacokinetic Profile of Paxalisib (GDC-0084), a Brain-Penetrant PI3K/mTOR Inhibitor

Introduction

This compound (GDC-0084) is a potent, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in various cancers, most notably glioblastoma (GBM).[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of primary and metastatic brain tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, offering researchers, scientists, and drug development professionals a detailed resource for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in various animal models.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of this compound has been characterized in multiple species, including mice, rats, dogs, and monkeys. The following tables summarize the key quantitative data from these studies, providing a comparative view of the drug's behavior across different models.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Dose (mg/kg) | 1 | 1 | 1 | 1 |

| Clearance (CL) (mL/min/kg) | 17 | 28 | High | High |

| Volume of Distribution (Vss) (L/kg) | 1.7 | 3.2 | - | - |

| Half-life (t½) (hr) | - | - | - | - |

Data compiled from multiple sources.[3]

Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Dose (mg/kg) | 25 | 5 | - | - |

| Cmax (µM) | - | - | - | - |

| Tmax (hr) | - | - | - | - |

| AUC (µM·h) | 47 | 8.3 | - | - |

| Oral Bioavailability (F%) | 75 | 76 | - | 6 |

Data compiled from multiple sources.[1][3][4][5]

Table 3: Plasma Protein Binding and Brain Penetration of this compound

| Parameter | Mouse | Rat | Dog | Monkey | Human |

| Fraction Unbound in Plasma (fu) | 0.25 - 0.43 | 0.25 - 0.43 | 0.25 - 0.43 | 0.25 - 0.43 | 0.25 - 0.43 |

| Brain-to-Plasma Ratio (Total) | - | 1.9 - 3.3 | - | - | >1 (resection specimen) |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.31 | - | - | - | >0.5 (resection specimen) |

Data compiled from multiple sources.[1][4][5][6][7]

Key Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including glioblastoma, this pathway is constitutively active, driving tumor progression.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the methodologies employed in key preclinical pharmacokinetic studies of this compound.

Animal Models

-

Mice: CD-1 or female CD-1 mice were commonly used for pharmacokinetic and efficacy studies.[3] For tumor models, subcutaneous U87 xenografts were often utilized.[4]

-

Rats: Male Sprague-Dawley rats were used for intravenous and oral pharmacokinetic studies, as well as for determining brain-to-plasma ratios.[3]

-

Dogs: Beagle dogs were used to assess intravenous and oral pharmacokinetics.

-

Monkeys: Cynomolgus monkeys were used to evaluate intravenous and oral pharmacokinetics.[4]

Drug Administration

-

Intravenous (IV): For IV administration, this compound was typically prepared in a solution of 60% PEG400 and 10% ethanol.[3]

-

Oral (PO): For oral administration, this compound was formulated as a suspension in 0.5% methylcellulose with 0.2% Tween 80 (MCT).[3]

Sample Collection and Analysis

-

Blood/Plasma Collection: Blood samples were collected at various time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein). Plasma was separated by centrifugation.

-

Tissue Collection: For brain penetration studies, brain tissue was collected at specific time points after dosing.

-

Analytical Methods: The concentration of this compound in plasma and tissue homogenates was determined using validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8] These methods demonstrated good linearity, precision, and accuracy.

Experimental Workflow for a Typical Preclinical PK Study

Caption: A generalized workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

The preclinical data for this compound demonstrate favorable pharmacokinetic properties for a centrally-acting anticancer agent. It exhibits good oral bioavailability in rodents and demonstrates the ability to penetrate the blood-brain barrier, achieving significant concentrations in brain tissue.[1][3] The clearance of this compound varies across species, being low in mice and moderate in rats, but high in dogs and monkeys.[4] These preclinical findings have been instrumental in guiding the clinical development of this compound, including dose selection and scheduling for human trials. The comprehensive understanding of its pharmacokinetic profile in these models is crucial for the ongoing investigation of its efficacy in treating glioblastoma and other brain malignancies.

References

- 1. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Validated LC-MS/MS Method for the Determination of this compound on Mouse Dried Blood Spots: An Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated HPLC-UV method for quantification of this compound, a pan PI3K and mTOR inhibitor in mouse plasma: Application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Paxalisib for Pediatric Brain Tumors: A Technical Review of Preclinical Data

Introduction

Paxalisib (formerly GDC-0084) is an investigational, brain-penetrant, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a multitude of cancers, including over 85% of glioblastomas.[4][5] In pediatric brain tumors, particularly aggressive subtypes like Atypical Teratoid/Rhabdoid Tumors (AT/RT) and Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), this pathway is often constitutively active, making it a prime therapeutic target.[4][6][7]

This compound's defining characteristic is its ability to effectively cross the blood-brain barrier, a significant hurdle that limits the efficacy of many systemic cancer therapies in treating central nervous system malignancies.[2][5][8] This attribute makes it a promising agent for these difficult-to-treat childhood cancers. This document provides a detailed overview of the core preclinical data for this compound in pediatric brain tumor models, focusing on quantitative outcomes, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action: PI3K/Akt/mTOR Inhibition

This compound functions by specifically inhibiting class I PI3K, which in turn prevents the activation of the downstream PI3K/AKT/mTOR signaling pathway.[3] This inhibition blocks the phosphorylation of Akt and subsequent activation of mTOR, leading to a reduction in tumor cell growth and survival.[2][8] The U.S. Food and Drug Administration (FDA) has recognized its potential by granting Rare Pediatric Disease Designation (RPDD) and Orphan Drug Designation for both DIPG and AT/RT.[1][9][10][11]

Preclinical Efficacy in Atypical Teratoid/Rhabdoid Tumors (AT/RT)

AT/RTs are among the most common and aggressive malignant brain tumors in infants, with limited effective treatment options.[6] Preclinical studies have demonstrated the potential of this compound as both a monotherapy and in combination regimens.

Quantitative Data: AT/RT Models

| Model Type | Treatment | Key Finding | Statistical Significance | Reference |

| Orthotopic Xenograft | This compound Monotherapy | Extended median survival from 40 to 54 days | p=0.001 (log-rank test) | [6] |

| In Vitro | This compound + Mirdametinib (MEK Inhibitor) | Synergistic reduction in AT/RT growth and viability | Bliss synergy score: 16.77 | [6] |

Experimental Protocols

-

Orthotopic Xenograft Model: Human AT/RT cells were surgically implanted into the brains of immunodeficient mice. Tumor growth was monitored, and mice were treated with this compound. Survival was the primary endpoint, with statistical analysis performed using the log-rank test.[6]

-

RNA Sequencing (RNASeq): To understand mechanisms of resistance, RNA was extracted from tumor tissue after this compound treatment. Subsequent sequencing and KEGG pathway analysis identified the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[6]

-

Western Blot Analysis: Protein lysates from treated cells were used to determine the levels of key proteins. This method confirmed that the combination of this compound and mirdametinib induced high levels of apoptosis and cell senescence, as evidenced by changes in cPARP, pRB, P21, and P16 levels.[6]

Resistance Pathway and Combination Strategy

RNASeq analysis revealed that inhibiting the PI3K pathway with this compound led to a compensatory activation of the MAPK pathway, a known parallel signaling cascade that also promotes cell growth and survival. This finding provided a strong rationale for dual inhibition.

The combination of this compound with the MEK inhibitor mirdametinib demonstrated significant synergy, effectively targeting both pathways to reduce AT/RT growth and viability.[6]

Preclinical Efficacy in Diffuse Midline Glioma (DMG) / DIPG

DMG, including the brainstem-located DIPG, are universally fatal childhood malignancies with no effective approved therapies.[12] The PI3K pathway is a key dependency in these tumors.[4][7]

Quantitative Data: DIPG Models

| Model Type | Treatment | Key Finding | Reference |

| DIPG PDX Model (SU-DIPG-VI) | This compound + ONC201 | Synergistically extended survival from 73 to 100 days (37% increase) | [12][13][14] |

| DIPG PDX Model (SF8626) | This compound + ONC201 | Synergistically extended survival from 36 to 43 days (19% increase) | [12][13][14] |

Experimental Protocols

-

Patient-Derived Xenograft (PDX) Models: Two aggressive autopsy-derived DIPG models, SU-DIPG-VI and SF8626, were utilized. These models involve implanting patient tumor tissue into immunodeficient mice to create a system that more closely mimics human disease.[12]

-

Pharmacological Studies: The brain-penetrant small molecule ONC201 was initially tested, but resistance was observed.[12]

-

Proteomic and Genomic Analysis: Comprehensive analysis of the treated tumors revealed that mitochondrial disruption caused by ONC201 led to a redox-activated RAS-PI3K/AKT signaling, creating a dependency that could be exploited.[12] This finding provided the rationale for combining ONC201 with a PI3K/AKT inhibitor.

Combination Strategy in DIPG

The preclinical work demonstrated that while ONC201 has activity in DIPG, it also induces a resistance mechanism through the PI3K/AKT pathway. The addition of this compound effectively counteracted this signaling, leading to synergistic survival benefits in highly aggressive DIPG models.[12][13] This preclinical evidence supported the initiation of a Phase II clinical trial (PNOC022) evaluating the combination of this compound and ONC201 in children with DMG.[13]

Pediatric Pharmacokinetics

A first-in-pediatrics Phase I study (NCT03696355) was conducted to establish the safety and maximum tolerated dose (MTD) of this compound in children with newly diagnosed DIPG or other DMGs.[15][16]

Quantitative Pharmacokinetic Data

| Dose Level | AUC0-48h (hr·ng/mL) | Mean Half-Life (hr) | Finding | Reference |

| 27 mg/m² | 3399 ± 1301 | 20.6 ± 9.1 | Established as the pediatric MTD | [16] |

| 35 mg/m² | 4462 ± 2868 | 20.6 ± 9.1 | Exceeded MTD (Dose-limiting toxicities observed) | [16] |

Experimental Protocol: Phase I Study

-

Study Design: A rolling-6 dose-escalation design was used to evaluate the safety and pharmacokinetic properties of once-daily oral this compound following focal radiotherapy.[16]

-

Patient Population: Children with newly diagnosed DIPG and histone H3 K27M-mutant DMG.[16]

-

Pharmacokinetic Analysis: Non-compartmental plasma PK analyses were performed on samples collected on days 1-3 of the first cycle (single-dose) and on day 28 (steady-state).[16]

-

Key Outcome: The pediatric MTD was established at 27 mg/m², which is roughly 80% of the adult MTD. The safety profile was comparable to that observed in adults, with the most common grade 3 or 4 adverse events being rash, neutropenia, and hyperglycemia.[16]

Conclusion

Preclinical data provide a robust rationale for the clinical investigation of this compound in pediatric brain tumors. In AT/RT models, this compound monotherapy extends survival, and combination with a MEK inhibitor synergistically overcomes a key resistance pathway.[6] In aggressive DIPG models, this compound synergizes with ONC201 to significantly prolong survival by counteracting a treatment-induced activation of the PI3K pathway.[12][13] Pharmacokinetic studies have successfully established a pediatric maximum tolerated dose, demonstrating a safety profile consistent with that in adults.[16] These foundational preclinical findings have paved the way for ongoing clinical trials that aim to translate this promising scientific evidence into meaningful therapeutic advances for children with these devastating diseases.

References

- 1. kaziatherapeutics.com [kaziatherapeutics.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. academic.oup.com [academic.oup.com]

- 5. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]

- 6. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. targetedonc.com [targetedonc.com]

- 10. kaziatherapeutics.com [kaziatherapeutics.com]

- 11. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Combination Therapy for the Treatment of Diffuse Midline Gliomas [clin.larvol.com]

- 14. Kazia Therapeutics presents ‘positive data’ on this compound in childhood brain cancers [smallcaps.com.au]

- 15. Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas [clin.larvol.com]

- 16. CTNI-27. FIRST-IN-PEDIATRICS PHASE I STUDY OF GDC-0084 (this compound), A CNS-PENETRANT PI3K/mTOR INHIBITOR, IN NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) OR OTHER DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Paxalisib in Overcoming Temozolomide Resistance in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with the standard-of-care chemotherapy, temozolomide (TMZ), often rendered ineffective by intrinsic and acquired resistance mechanisms. A key driver of this resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), particularly in tumors with an unmethylated MGMT promoter. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in GBM, contributing to tumor progression, survival, and therapeutic resistance. Paxalisib (GDC-0084), a brain-penetrant, dual PI3K/mTOR inhibitor, has emerged as a promising therapeutic agent to overcome TMZ resistance. This technical guide provides an in-depth overview of the preclinical rationale and clinical evidence supporting the role of this compound in treating TMZ-resistant glioblastoma.

Introduction: The Challenge of Temozolomide Resistance in Glioblastoma

Temozolomide is an oral alkylating agent that exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1] The most cytotoxic lesion, O6-methylguanine (O6-MeG), leads to DNA double-strand breaks and subsequent apoptosis.[2] However, the efficacy of TMZ is significantly limited by several resistance mechanisms:

-

MGMT-Mediated DNA Repair: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion induced by TMZ.[2][3] Tumors with an unmethylated MGMT promoter exhibit high levels of MGMT expression and are consequently more resistant to TMZ.[4][5]

-

Mismatch Repair (MMR) Deficiency: A deficient MMR system can lead to tolerance of O6-MeG adducts, preventing the induction of apoptosis and contributing to TMZ resistance.[6]

-

Base Excision Repair (BER): The BER pathway is responsible for repairing the more frequent N7-methylguanine and N3-methyladenine lesions, and its upregulation can contribute to TMZ resistance.[6]

-

Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation, a common feature in over 85% of GBM cases, promotes resistance to chemotherapy-induced apoptosis.[1][7][8]

This compound: A Brain-Penetrant PI3K/mTOR Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets Class I PI3K isoforms and mTOR.[9] A crucial feature of this compound is its ability to effectively cross the blood-brain barrier, a significant hurdle for many targeted therapies for brain tumors.[1][8] By inhibiting the PI3K/Akt/mTOR pathway, this compound aims to counteract the pro-survival signals that contribute to TMZ resistance.

Preclinical Evidence: this compound's Mechanism in Overcoming TMZ Resistance

Preclinical studies have provided a strong rationale for the use of this compound in TMZ-resistant GBM. The inhibition of the PI3K/Akt/mTOR pathway has been shown to sensitize GBM cells to TMZ through several mechanisms:

-

Inhibition of DNA Damage Repair: The PI3K/Akt pathway has been implicated in the regulation of DNA double-strand break repair.[3] By inhibiting this pathway, PI3K inhibitors can impair the cancer cells' ability to repair TMZ-induced DNA damage, leading to increased apoptosis.[1][3]

-

Promotion of Apoptosis: The PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins. Inhibition of this pathway with agents like this compound can shift the balance towards apoptosis, thereby enhancing the cytotoxic effects of TMZ.[1][10]

-

Downregulation of MGMT Expression: While direct evidence for this compound's effect on MGMT is still emerging, some studies suggest that other signaling pathways that crosstalk with the PI3K pathway, such as STAT3, can regulate MGMT expression.[11] Further investigation into the direct impact of this compound on MGMT is warranted.

Quantitative Preclinical Data

The following table summarizes representative preclinical data for a PI3K/mTOR inhibitor, XL765, in glioblastoma xenografts, illustrating the potential efficacy of this class of drugs.

| Glioblastoma Xenograft | IC50 of XL765 (µM) |

| GBM 6 | 7.5 |

| GBM 8 | 5.7 |

| GBM 12 | 3.7 |

| GBM GS-2 | 7.7 |

| GBM 39 | 5.0 |

| Data from a study on the PI3K/mTOR inhibitor XL765, demonstrating its cytotoxic effects on various GBM xenografts.[12] |

Clinical Evidence: this compound in TMZ-Resistant Glioblastoma

Clinical trials have provided compelling evidence for the efficacy of this compound in patients with newly diagnosed GBM, particularly those with unmethylated MGMT promoter status, a population known to be resistant to TMZ.[4][5]

Phase II Study (NCT03522298)

An open-label, multi-center Phase II study evaluated the safety, tolerability, pharmacokinetics, and clinical activity of this compound in patients with newly diagnosed GBM with unmethylated MGMT promoter status following initial surgery and chemoradiation.[2]

Table 1: Key Outcomes of the Phase II Study of this compound

| Endpoint | This compound (n=30) | Historical Temozolomide Data |

| Median Overall Survival (OS) | 17.7 months | 12.7 months |

| Median Progression-Free Survival (PFS) | 8.5 months | 5.3 months |

| Data from the interim analysis of the Phase II study.[2][13] |

GBM AGILE (NCT03970447)

GBM AGILE is an adaptive Phase II/III platform trial designed to evaluate multiple therapies in newly diagnosed and recurrent GBM. This compound was evaluated in patients with newly diagnosed unmethylated MGMT promoter status.

Table 2: Key Outcomes of the GBM AGILE Trial (this compound Arm)

| Endpoint | This compound (n=54) | Concurrent Standard of Care (n=46) |

| Median Overall Survival (OS) | 15.54 months | 11.89 months |

| Data from a prespecified secondary analysis of the GBM AGILE trial.[14][15] |

Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR Signaling Pathway and TMZ Resistance

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in promoting cell survival and how its inhibition by this compound can potentially overcome TMZ resistance.

Caption: PI3K/Akt/mTOR pathway and TMZ resistance mechanism.

Experimental Workflow for Assessing Synergy

This diagram outlines a typical preclinical workflow to evaluate the synergistic effects of this compound and TMZ.

Caption: Preclinical workflow for this compound and TMZ synergy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound, TMZ, or the combination for 24, 48, or 72 hours. Include a vehicle control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat glioblastoma cells with this compound, TMZ, or the combination for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot for MGMT and p-Akt

-

Protein Extraction: Lyse treated glioblastoma cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MGMT, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Orthotopic Glioblastoma Xenograft Model

-

Cell Implantation: Stereotactically implant luciferase-expressing glioblastoma cells into the striatum of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Establishment: Monitor tumor growth by bioluminescence imaging (BLI).

-

Treatment Initiation: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ. Administer this compound orally and TMZ intraperitoneally.

-

Tumor Growth Monitoring: Monitor tumor progression regularly using BLI.

-

Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint. Record the date of death or euthanasia to generate Kaplan-Meier survival curves.

-

Data Analysis: Compare tumor growth rates and survival times between the different treatment groups.

Conclusion

This compound, a brain-penetrant PI3K/mTOR inhibitor, has demonstrated significant promise in overcoming temozolomide resistance in glioblastoma, particularly in the challenging patient population with unmethylated MGMT promoter status. The preclinical rationale is supported by the crucial role of the PI3K/Akt/mTOR pathway in promoting cell survival and DNA damage repair. Clinical trial data have shown a meaningful improvement in overall and progression-free survival with this compound compared to historical data for temozolomide. The ongoing and future studies will further elucidate the precise mechanisms of synergy and solidify the role of this compound as a valuable therapeutic option for patients with TMZ-resistant glioblastoma. This technical guide provides a comprehensive overview of the current understanding and a framework for future research in this promising area of neuro-oncology.

References

- 1. The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Frontiers | The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway [frontiersin.org]

- 4. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kaziatherapeutics.com [kaziatherapeutics.com]

- 6. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective regulation of chemosensitivity in glioblastoma by phosphatidylinositol 3-kinase beta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kazia stops this compound brain cancer trial early on promising data | BioWorld [bioworld.com]

- 9. The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATRT-16. THE PI3K INHIBITOR this compound COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STAT3 inhibition overcomes temozolomide resistance in glioblastoma by downregulating MGMT expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. onclive.com [onclive.com]

- 14. LY294002 enhances cytotoxicity of temozolomide in glioma by down-regulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Paxalisib: An In-depth Technical Review of Early-Stage Clinical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical trial data for paxalisib (formerly GDC-0084), a brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for aggressive brain cancers such as glioblastoma (GBM).[1][2] This document synthesizes available quantitative data, details experimental methodologies from key clinical trials, and visualizes critical pathways and workflows to support ongoing research and development efforts in oncology.

Mechanism of Action

This compound is an oral small-molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many cancers, including over 85% of glioblastoma cases.[1][2] This pathway is critical for regulating cell growth, proliferation, and survival.[2][3] this compound inhibits multiple isoforms of the PI3K enzyme (α, β, δ, γ) as well as mTOR, leading to the suppression of downstream signaling and promoting apoptosis in cancer cells.[2][4] A key distinguishing feature of this compound is its design to effectively cross the blood-brain barrier, a critical challenge for treating central nervous system malignancies.[1][2]

Pharmacokinetics (Preclinical)

Preclinical studies have characterized the absorption, disposition, and pharmacokinetic/pharmacodynamic profile of this compound across various species. These data were foundational for predicting the efficacious dose in humans.

Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Plasma Protein Binding | Multiple | Low (Unbound Fraction: 25% - 43%) | [5] |

| Brain Penetrance (Kp,uu) | Mouse | 0.31 | [5] |

| Hepatic Clearance | Mouse, Rat, Dog, Human | Predicted to be low | [5] |

| Monkey | Predicted to be high | [5] | |

| Plasma Clearance | Mouse | Low | [5] |

| Rat | Moderate | [5] | |

| Dog, Monkey | High | [5] | |

| Oral Bioavailability | Rat | 76% | [5] |

| | Monkey | 6% |[5] |

Early-Stage Clinical Trial Data

This compound has been evaluated in multiple clinical trials for various forms of brain cancer. The following sections detail the quantitative outcomes and methodologies of these key early-stage studies.

Glioblastoma (Newly Diagnosed with Unmethylated MGMT Promoter)

The most robust data for this compound comes from studies in newly diagnosed glioblastoma (NDU) patients with an unmethylated MGMT promoter, a patient group with a particularly poor prognosis.

Table 2: Efficacy of this compound in Newly Diagnosed Glioblastoma (Unmethylated MGMT)

| Clinical Trial | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|---|

| Phase 2 (NCT03522298) | This compound | 30 | 15.7 months | 8.4 months | [6][7] |

| Historical Control (Temozolomide) | - | 12.7 months | 5.3 months | [7][8] | |

| GBM AGILE (Phase 2/3) | This compound (Concurrent Control) | 54 | 15.54 months | Not Reported | [9][10][11] |

| Standard of Care (Concurrent Control) | 46 | 11.89 months | Not Reported | [9][10][11] | |

| GBM AGILE (Phase 2/3) | This compound (Cumulative Control) | 54 | 14.77 months | Not Reported | [9][12] |

| | Standard of Care (Cumulative Control)| 75 | 13.84 months | Not Reported |[9][12] |

Table 3: Safety and Tolerability in Glioblastoma Trials

| Parameter | Finding | Reference |

|---|---|---|

| Maximum Tolerated Dose (MTD) | 60 mg once daily (QD) | [6][13] |

| Dose-Limiting Toxicities (at 75mg) | Hyperglycemia, Stomatitis | [6][13] |

| Common Adverse Events | Hyperglycemia, Oral Mucositis, Skin Rash | [7] |

| Safety Profile | Consistent with other PI3K inhibitors; no new safety signals identified. |[6][9][11] |

-

Phase 2 Study (NCT03522298): This was an open-label, multi-center, two-stage trial.[13]

-

Stage 1 (Dose Escalation): Employed a standard 3+3 design to establish the MTD for once-daily this compound.[13]

-

Stage 2 (Expansion): Patients were randomized 1:1 to receive this compound at the MTD under fed or fasted conditions to evaluate pharmacokinetics, safety, and preliminary efficacy.[13]

-

Patient Population: Eligible patients had newly diagnosed GBM with unmethylated MGMT promoter status, had completed initial chemoradiotherapy, and were progression-free before starting adjuvant this compound.[13]

-

Treatment: this compound was administered daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[13]

-

-

GBM AGILE (NCT03970447): An adaptive Phase II/III global trial designed to efficiently evaluate multiple investigational agents.[9]

-

Design: The study utilizes a complex, innovative design with a Bayesian statistical model. It compares investigational arms to both a concurrent and a cumulative standard of care (SOC) control group.[9][14]

-

Patient Population: this compound was evaluated in patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status and in patients with recurrent disease.[9]

-

Randomization: Between January 2021 and May 2022, 313 patients were randomized to receive either 60 mg/day of this compound or SOC.[10][11]

-

Primary Endpoint: Overall Survival (OS).[9]

-

Recurrent Glioblastoma

This compound was also evaluated in patients with recurrent glioblastoma within the GBM AGILE trial.

Table 4: Efficacy of this compound in Recurrent Glioblastoma

| Clinical Trial | Treatment Arm | N | Median Overall Survival (OS) | Reference |

|---|---|---|---|---|

| GBM AGILE (Phase 2/3) | This compound | 100 | 8.05 months | [9][10][11] |

| | Standard of Care (Concurrent Control) | 113 | 9.69 months |[9][10][11] |

In the recurrent disease population, an efficacy signal was not detected for this compound compared to the standard of care.[9][11]

Pediatric Diffuse Midline Gliomas (DMG) including DIPG

A Phase I study (NCT03696355) was conducted to determine the safety and MTD of this compound in pediatric patients with newly diagnosed Diffuse Intrinsic Pontine Glioma (DIPG) or other Diffuse Midline Gliomas (DMG).

Table 5: Phase I Data in Pediatric DMG/DIPG

| Parameter | Finding | Reference |

|---|---|---|

| Maximum Tolerated Dose (MTD) | 27 mg/m² | [15][16] |

| Dose-Limiting Toxicities (at 35 mg/m²) | Grade 3 Mucositis, Grade 3 Rash | [16] |

| Common Grade 3/4 Adverse Events | Rash, Neutropenia, Hyperglycemia | [16] |

| Mean Half-Life | 20.6 ± 9.1 hours (comparable to adults) | [16] |

| AUC₀₋₄₈h (at 27 mg/m²) | 3399 ± 1301 hr·ng/mL |[16] |

-

Phase I Study (NCT03696355): This was a "first-in-pediatrics" dose-escalation study.[16]

Other Indications

This compound is being investigated in several other central nervous system cancers.

-

Brain Metastases: An interim analysis of a Phase 1 trial (NCT04192981) evaluating this compound in combination with radiation therapy for solid tumor brain metastases with PI3K pathway mutations showed that all 9 evaluable patients responded to the combination.[17] This led to an FDA Fast Track Designation for this indication.[17] The dose-escalation portion used a 3+3 design with this compound doses of 45 mg, 60 mg, or 75 mg daily combined with 30 Gy of whole-brain radiation therapy in 10 fractions.[17]

-

Primary CNS Lymphoma (PCNSL): A Phase 2 trial in patients with relapsed/refractory PCNSL has shown preliminary clinical activity, including partial responses and stable disease.[18] However, treatment-related adverse events in heavily pretreated patients led to dose reductions. The protocol is being optimized to a starting dose of 15mg twice a day or 30mg once a day from the initial 60mg daily dose to improve tolerability.[18]

Summary and Future Directions

Early-stage clinical trials have established a manageable safety profile for this compound and demonstrated encouraging signals of efficacy, particularly in newly diagnosed glioblastoma patients with an unmethylated MGMT promoter. The drug's ability to penetrate the blood-brain barrier and inhibit the PI3K/mTOR pathway addresses a critical unmet need in neuro-oncology.

Data from the GBM AGILE study has shown a clinically meaningful improvement in overall survival for the NDU population, supporting further investigation in a pivotal Phase 3 study.[10][14] While an efficacy signal was not observed in recurrent GBM, ongoing trials in other indications such as brain metastases, primary CNS lymphoma, and pediatric gliomas will further define the therapeutic potential of this compound.[9][19] Future research will likely focus on optimizing dosing strategies for different patient populations and exploring combination therapies to enhance efficacy and overcome resistance.[3][20]

References

- 1. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. selleckchem.com [selleckchem.com]

- 5. Preclinical characterization of the absorption and disposition of the brain penetrant PI3K/mTOR inhibitor this compound and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. cancernetwork.com [cancernetwork.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. kaziatherapeutics.com [kaziatherapeutics.com]

- 10. onclive.com [onclive.com]

- 11. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for this compound in Glioblastoma [prnewswire.com]

- 12. curetoday.com [curetoday.com]

- 13. CTNI-27. MULTI-CENTER, PHASE 2 STUDY EVALUATING THE PHARMACOKINETICS, SAFETY AND PRELIMINARY EFFICACY OF this compound IN NEWLY DIAGNOSED ADULT PATIENTS WITH UNMETHYLATED GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas [clin.larvol.com]

- 16. CTNI-27. FIRST-IN-PEDIATRICS PHASE I STUDY OF GDC-0084 (this compound), A CNS-PENETRANT PI3K/mTOR INHIBITOR, IN NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) OR OTHER DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. kaziatherapeutics.com [kaziatherapeutics.com]

- 19. Kazia Therapeutics Provides Update on this compound Regulatory Pathway Following Type C Meeting with FDA - BioSpace [biospace.com]

- 20. kaziatherapeutics.com [kaziatherapeutics.com]

Paxalisib: A Technical Analysis of its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paxalisib (formerly GDC-0084) is an investigational, orally bioavailable small molecule inhibitor designed to penetrate the blood-brain barrier. It dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is one of the most frequently dysregulated signaling networks in human cancers, including glioblastoma, making it a critical therapeutic target.[1][3] Over 85% of glioblastoma patients exhibit activation of this pathway.[3] this compound's primary mechanism of action involves the direct inhibition of PI3K and mTOR, leading to the suppression of downstream signaling, which in turn results in reduced cell growth, proliferation, and survival in susceptible tumor cells.[4][5] This document provides a comprehensive technical overview of this compound's effects on downstream signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs).[1] This activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably AKT. Activated AKT proceeds to modulate a wide array of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1]

This compound exerts its therapeutic effect by directly inhibiting multiple isoforms of PI3K (α, β, δ, γ) as well as mTOR.[6][7] This dual inhibition prevents the phosphorylation of PIP2 to PIP3 and blocks the activity of mTOR, effectively shutting down the signal transduction cascade. The consequence is the potent suppression of key downstream effectors like phosphorylated AKT (pAkt) and phosphorylated S6 ribosomal protein, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]

Quantitative Data on this compound's Efficacy

The potency and efficacy of this compound have been quantified across various preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line/Target | Reference |

| Ki (app) | |||

| PI3Kα | 2 nM | Enzyme Assay | [7] |

| PI3Kβ | 46 nM | Enzyme Assay | [7] |

| PI3Kδ | 3 nM | Enzyme Assay | [7] |

| PI3Kγ | 10 nM | Enzyme Assay | [7] |

| mTOR | 70 nM | Enzyme Assay | [1][7] |

| IC50 | 0.3 - 1.1 µM | Glioma Cell Lines | [7] |

Table 2: In Vivo Pathway Inhibition and Tumor Growth

| Model | Parameter | Result | Reference |

| Mouse Brain | pAkt Suppression | Up to 90% | [7] |

| U87 Glioblastoma Xenograft | Tumor Growth Inhibition | 70% | [7] |

| GS2 Glioblastoma Xenograft | Tumor Growth Inhibition | 40% | [7] |

| AT/RT Orthotopic Xenograft | Median Survival Extension | From 40 to 54 days | [8][9] |

Table 3: Clinical Efficacy Metrics (Glioblastoma)

| Study Phase | Patient Group | Metric | Value | Reference |